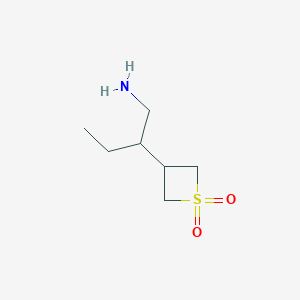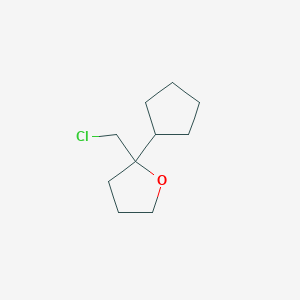
2-(Chloromethyl)-2-cyclopentyloxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-2-cyclopentyloxolane is an organic compound characterized by a cyclopentane ring fused with an oxolane ring and a chloromethyl group attached to the oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-cyclopentyloxolane typically involves the reaction of cyclopentanol with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxolane ring. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are maintained to facilitate the reaction.
Catalysts: Acidic catalysts such as hydrochloric acid are used to promote the cyclization process.
Solvents: Solvents like toluene or dichloromethane are commonly used to dissolve the reactants and intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization helps in obtaining high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-2-cyclopentyloxolane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield cyclopentylmethanol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products
Substitution: Products include azido, thiocyanato, and alkoxy derivatives.
Oxidation: Oxirane derivatives are formed.
Reduction: Cyclopentylmethanol derivatives are obtained.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-2-cyclopentyloxolane has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-2-cyclopentyloxolane involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various biological targets, potentially inhibiting or modifying their functions. The molecular pathways involved include:
Nucleophilic Substitution: The chloromethyl group reacts with nucleophiles, leading to the formation of new chemical bonds.
Enzyme Inhibition: The compound can inhibit enzymes by covalently modifying their active sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-1,3-dioxolane: Similar structure but with a dioxolane ring instead of an oxolane ring.
2-(Chloromethyl)-2-methyl-oxirane: Contains an oxirane ring instead of an oxolane ring.
2-(Chloromethyl)-cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
2-(Chloromethyl)-2-cyclopentyloxolane is unique due to its specific ring structure, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C10H17ClO |
|---|---|
Molekulargewicht |
188.69 g/mol |
IUPAC-Name |
2-(chloromethyl)-2-cyclopentyloxolane |
InChI |
InChI=1S/C10H17ClO/c11-8-10(6-3-7-12-10)9-4-1-2-5-9/h9H,1-8H2 |
InChI-Schlüssel |
FSLIWDGRYDVNFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2(CCCO2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one](/img/structure/B13179995.png)
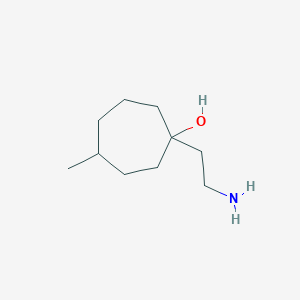

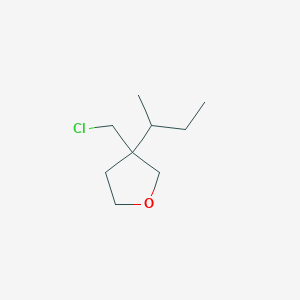
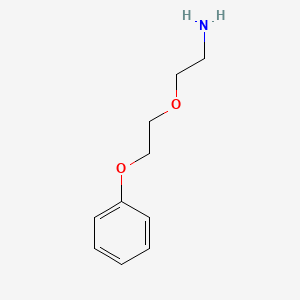
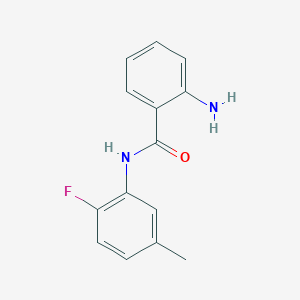

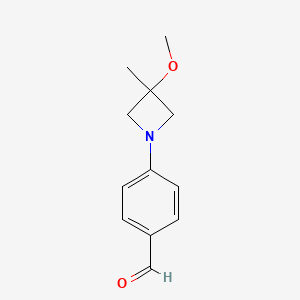
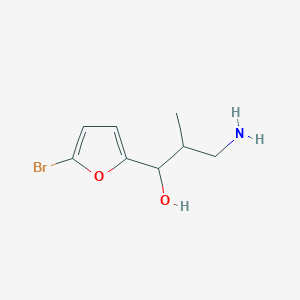
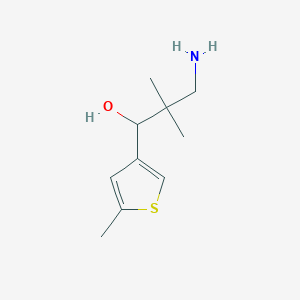
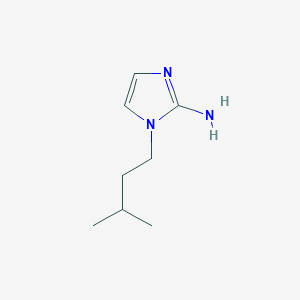
![5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B13180087.png)
![4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13180092.png)
